2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The activation of the FGFR triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolopyridine intermediate.
Acylation: The final step involves the acylation of the intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is increasingly being adopted.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolopyridine ring, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as kinases, which are involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents for diseases like cancer and inflammatory disorders.
Medicine
In medicine, the compound’s ability to inhibit specific enzymes and receptors makes it a promising lead compound for drug development. It has been investigated for its potential to treat various conditions, including cancer, due to its ability to interfere with cell proliferation and survival pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Benzyl-substituted pyridines: These compounds also feature a benzyl group attached to a pyridine ring and have shown various biological activities.
Uniqueness
What sets 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide apart is its specific substitution pattern, which confers unique biological properties. The combination of the benzyl group, the pyrrolopyridine core, and the ethoxyphenylacetamide moiety results in a compound with potent and selective activity against certain molecular targets, making it a valuable lead compound for further drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-2-30-21-11-7-6-10-20(21)25-22(28)17-27-15-13-19-12-14-26(23(19)24(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXVHHZIFGXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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